methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride
Description
Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
CAS No. |
2648945-11-1 |
|---|---|
Molecular Formula |
C6H11ClN4O2 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form 3-amino-1,2,4-triazole. This intermediate is then reacted with methyl chloroformate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
Methyl 1H-1,2,4-triazole-5-carboxylate: A closely related derivative with different substituents.
Ethyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate: An analog with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 1-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a methyl ester makes it a versatile intermediate for further chemical modifications and applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
